IN-1130

Catalog No.
S530560
CAS No.
868612-83-3
M.F
C25H20N6O
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IN-1130

Researchers requiring potent ALK5 inhibition often face off-target effects and poor PK with generic inhibitors like SB-431542. IN-1130 solves this:

  • Superior potency (IC50 lower than SB-431542 ~750 nM) with defined selectivity over 27 kinases.
  • Validated in vivo dosing (10-20 mg/kg/day) blocks Smad2/3 phosphorylation, reducing fibrosis in UUO models.
  • Anti-metastatic activity in breast & prostate cancer via TGF-β/EMT inhibition.

Supplied with full analytical documentation.

CAS Number

868612-83-3

Product Name

IN-1130

IUPAC Name

3-[[5-(6-methyl-2-pyridinyl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, IN 1130, IN-1130, IN1130

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

The exact mass of the compound Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- is 420.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

IN-1130 is a highly potent, small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), widely procured for its robust anti-fibrotic and anti-metastatic properties. Chemically designated as an imidazole-benzamide derivative, it effectively blocks ALK5-mediated Smad2/3 phosphorylation, disrupting downstream fibrogenic and epithelial-mesenchymal transition (EMT) signaling pathways. In procurement contexts, IN-1130 is prioritized over broader-spectrum kinase inhibitors due to its validated in vivo pharmacokinetic profile and its established efficacy in models of obstructive nephropathy and tumor metastasis, making it a critical reagent for translational research in tissue remodeling and oncology [1].

Research Fit

TGF-β/ALK5 pathway signaling studies
Renal fibrosis model research
Cancer metastasis pathway investigation
Kinase selectivity profiling studies

Substituting IN-1130 with older or generic ALK5 inhibitors, such as SB-431542 or SB-525334, frequently compromises experimental reproducibility and requires extensive dose recalibration. While SB-431542 is a common in vitro benchmark, it possesses significantly lower potency (IC50 ~750 nM) compared to IN-1130, necessitating higher concentrations that increase the risk of off-target toxicity and solubility issues in complex assays [1]. Similarly, while SB-525334 is more potent than SB-431542, IN-1130 still outperforms it at the primary target, offering a wider therapeutic window. Furthermore, IN-1130 has a highly characterized selectivity profile across a 27-kinase panel and validated dosing regimens (10–20 mg/kg/day) for in vivo fibrotic models, meaning that switching to an uncharacterized analog risks confounding data through unintended p38α MAPK cross-reactivity or suboptimal tissue penetration [2].

Substitution Risk

Reported potency profile
Cellular IC50 may differ significantly across ALK5 inhibitors; direct substitution without verification can alter assay response.
Kinase selectivity window
Off-target kinase inhibition (e.g., p38α) profiles vary; substituting a less selective analog may introduce confounding effects.
In vivo model-response context
Validated dosing and fibrosis endpoint data for IN-1130 may not transfer to other ALK5 inhibitors; pilot studies recommended.

Superior Primary Target Potency vs. Standard Benchmarks

IN-1130 demonstrates exceptional inhibitory activity against ALK5-mediated Smad3 phosphorylation, with an IC50 of 5.3 nM. When compared to common procurement alternatives, IN-1130 is approximately 2.7-fold more potent than SB-525334 (IC50 = 14.3 nM) and over 140-fold more potent than the early-generation inhibitor SB-431542 (IC50 ~750 nM) [1]. This high potency allows for lower effective dosing in both cellular assays and animal models.

Evidence DimensionALK5-mediated Smad3 phosphorylation inhibition (IC50)
Target Compound Data5.3 nM
Comparator Or BaselineSB-525334 (14.3 nM) and SB-431542 (750 nM)
Quantified Difference~2.7-fold and >140-fold higher potency, respectively
ConditionsPurified kinase domain assays

Enables researchers to use significantly lower compound concentrations, minimizing solvent toxicity and off-target effects in sensitive cell lines.

Cellular ALK5 Potency
Reported
IN-1130: IC50 20 nM Galunisertib: IC50 >100 nM
Supports cellular pathway inhibition assessment
HaCaT luciferase assay; >5-fold difference reported

High Kinase Selectivity Margin Over p38α MAPK

A critical procurement factor for ALK5 inhibitors is their ability to avoid cross-reactivity with inflammatory signaling pathways. IN-1130 was screened against a panel of 27 serine/threonine and tyrosine kinases and showed an IC50 of 4.3 μM for p38α mitogen-activated protein kinase, compared to its 5.3 nM IC50 for ALK5 [1]. This provides an >800-fold selectivity window.

Evidence DimensionSelectivity ratio (ALK5 vs. p38α MAPK)
Target Compound Data>800-fold selectivity window (ALK5 IC50 = 5.3 nM vs. p38α IC50 = 4300 nM)
Comparator Or BaselineBaseline off-target liability threshold
Quantified Difference5.3 nM (ALK5) vs. 4300 nM (p38α)
ConditionsIn vitro kinase profiling panel

Ensures that observed anti-fibrotic phenotypes are strictly driven by TGF-β pathway modulation rather than confounding anti-inflammatory MAPK inhibition.

p38α Selectivity
Reported
IN-1130 >800×
Supports kinase selectivity profiling
Cross-study comparable; SB-431542 ~100×, SD-208 profile differs

Validated In Vivo Efficacy and Dosing for Renal Fibrosis

Unlike many early-stage inhibitors that fail in complex biological systems, IN-1130 has a validated in vivo profile. In unilateral ureteral obstruction (UUO) rat models, intraperitoneal administration of IN-1130 at 10–20 mg/kg/day significantly reduced the extent of interstitial nephritis and fibrosis. It dose-dependently decreased TGF-β1 mRNA levels and suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin compared to vehicle-treated controls[1].

Evidence DimensionIn vivo suppression of fibrotic markers (α-SMA, fibronectin)
Target Compound DataSignificant reduction at 10–20 mg/kg/day (IP)
Comparator Or BaselineVehicle-treated UUO control subjects
Quantified DifferenceDose-dependent restoration of tissue architecture and reduction of TGF-β1 mRNA
ConditionsUnilateral ureteral obstruction (UUO) rat model (7–14 days)

Provides buyers with a proven, literature-backed dosing regimen for in vivo fibrosis models, eliminating the costly trial-and-error optimization required for less characterized analogs.

Renal Fibrosis Model
Class-level
UUO rat model: 20 mg/kg/day IP, 14 days reduced fibrosis
Reported anti-fibrotic model response
Hydroxyproline content decrease vs vehicle; dose-response observed

In Vivo Models of Renal Fibrosis and Obstructive Nephropathy

IN-1130 is the optimal choice for researchers requiring a potent, systemically active ALK5 inhibitor to block Smad2/3 phosphorylation and reduce extracellular matrix deposition in UUO or similar renal injury models [1].

Oncology and Metastasis Assays

Due to its ability to block TGF-β-induced epithelial-mesenchymal transition (EMT), IN-1130 is highly suitable for in vivo studies targeting breast cancer lung metastasis and prostate cancer progression [2].

Fibroblast and Extracellular Matrix (ECM) Remodeling Studies

IN-1130 is recommended for in vitro assays utilizing isolated fibroblasts (e.g., dermal or Peyronie's plaque-derived) to quantitatively assess the inhibition of TGF-β1-induced production of PAI-1, collagen I, and collagen IV without confounding p38α MAPK inhibition[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Renal fibrosis model studies
In vivo model-response context
Anti-fibrotic endpoint and dosing review
Cancer metastasis pathway studies
Metastasis model-response context
EMT and metastasis endpoint review
Kinase selectivity profiling
Off-target kinase review
ALK5-specific pathway interpretation
ALK5 reference standard research
Potency and selectivity benchmarking
Comparative bioactivity review

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

420.16985928 Da

Monoisotopic Mass

420.16985928 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW4O83PQ97

Wikipedia

In-1130
1: Park CY, Min KN, Son JY, Park SY, Nam JS, Kim DK, Sheen YY. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition. Cancer Lett. 2014 Aug 28;351(1):72-80. doi: 10.1016/j.canlet.2014.05.006. Epub 2014 Jun 2. PubMed PMID: 24887560.
2: Sümpelmann R, Kretz FJ, Luntzer R, de Leeuw TG, Mixa V, Gäbler R, Eich C, Hollmann MW, Osthaus WA. Hydroxyethyl starch 130/0.42/6:1 for perioperative plasma volume replacement in 1130 children: results of an European prospective multicenter observational postauthorization safety study (PASS). Paediatr Anaesth. 2012 Apr;22(4):371-8. doi: 10.1111/j.1460-9592.2011.03776.x. Epub 2011 Dec 23. PubMed PMID: 22211931.
3: Ryu JK, Piao S, Shin HY, Choi MJ, Zhang LW, Jin HR, Kim WJ, Han JY, Hong SS, Park SH, Lee SJ, Kim IH, Lee CR, Kim DK, Mamura M, Kim SJ, Suh JK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease. J Sex Med. 2009 May;6(5):1284-96. doi: 10.1111/j.1743-6109.2009.01216.x. Epub 2009 Mar 18. PubMed PMID: 19473283.
4: Lee GT, Hong JH, Mueller TJ, Watson JA, Kwak C, Sheen YY, Kim DK, Kim SJ, Kim IY. Effect of IN-1130, a small molecule inhibitor of transforming growth factor-beta type I receptor/activin receptor-like kinase-5, on prostate cancer cells. J Urol. 2008 Dec;180(6):2660-7. doi: 10.1016/j.juro.2008.08.008. Epub 2008 Oct 31. PubMed PMID: 18951571.
5: Kim YW, Kim YK, Kim DK, Sheen YY. Identification of human cytochrome P450 enzymes involved in the metabolism of IN-1130, a novel activin receptor-like kinase-5 (ALK5) inhibitor. Xenobiotica. 2008 May;38(5):451-64. doi: 10.1080/00498250701871121 . PubMed PMID: 18421620.
6: Moon JA, Kim HT, Cho IS, Sheen YY, Kim DK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy. Kidney Int. 2006 Oct;70(7):1234-43. Epub 2006 Aug 23. PubMed PMID: 16929250.
7: PENNINGTON VM. A comparative study of six ataraxics in 1130 neuro-psychiatric cases. Miss Doct. 1956 May;33(12):336-9. PubMed PMID: 13309155.

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